![molecular formula C12H11N5O3 B182871 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol CAS No. 35558-88-4](/img/structure/B182871.png)
6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mechanism Of Action
The mechanism of action of 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol is not fully understood. However, studies have shown that this compound can bind to metal ions such as copper and zinc and form stable complexes. These complexes can then interact with various biomolecules such as proteins and DNA, leading to changes in their structure and function.
Biochemical And Physiological Effects
Studies have shown that 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol can have various biochemical and physiological effects depending on the concentration and duration of exposure. This compound has been shown to induce cell death in cancer cells and inhibit the activity of enzymes such as acetylcholinesterase. It has also been reported to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol in laboratory experiments is its high selectivity and sensitivity for metal ions such as copper and zinc. This compound can be used as a fluorescent probe to detect these ions in biological samples with high accuracy. However, one of the limitations of using this compound is its potential toxicity at high concentrations, which can affect the results of experiments.
Future Directions
There are several future directions for research in the area of 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol. Some of the possible areas of interest include:
1. Investigating the potential use of this compound as a therapeutic agent for the treatment of cancer and Alzheimer's disease.
2. Developing new methods for the synthesis and purification of this compound to improve its yield and purity.
3. Studying the mechanism of action of this compound in more detail to understand its interactions with biomolecules such as proteins and DNA.
4. Exploring the potential use of this compound as a fluorescent probe for the detection of other metal ions in biological samples.
5. Investigating the potential toxicity of this compound at different concentrations and exposure durations to better understand its safety profile.
6. Developing new derivatives of this compound with improved properties such as increased selectivity and sensitivity for metal ions and reduced toxicity.
Conclusion:
In conclusion, 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol is a chemical compound that has potential applications in various areas of scientific research. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Further research is needed to explore the full potential of this compound and develop new derivatives with improved properties.
Synthesis Methods
The synthesis of 6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol has been reported in the literature using various methods. One of the commonly used methods involves the reaction of 6-methyl-4-hydroxypyrimidine-2(1H)-one with 3-nitrobenzaldehyde and hydrazine hydrate in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol has been studied extensively for its potential applications in various areas of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease.
properties
CAS RN |
35558-88-4 |
|---|---|
Product Name |
6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol |
Molecular Formula |
C12H11N5O3 |
Molecular Weight |
273.25 g/mol |
IUPAC Name |
4-methyl-2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11N5O3/c1-8-5-11(18)15-12(14-8)16-13-7-9-3-2-4-10(6-9)17(19)20/h2-7H,1H3,(H2,14,15,16,18)/b13-7+ |
InChI Key |
DNVNCOMWYRMDOB-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)
![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)
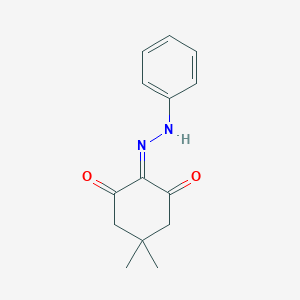
![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)

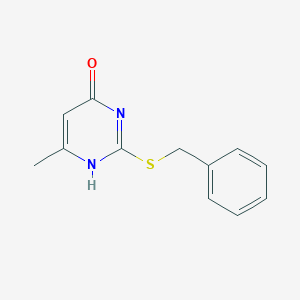
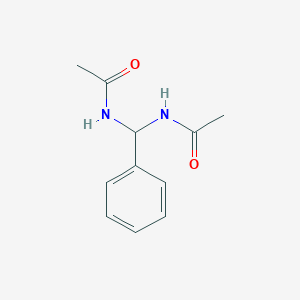
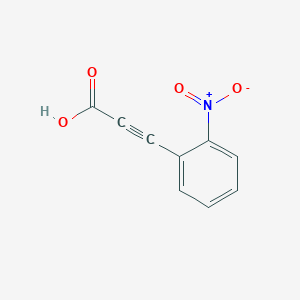
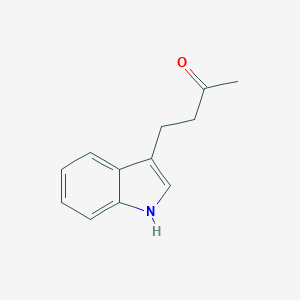
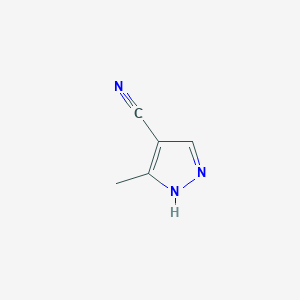
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)

![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)